

# Spectroscopic Analysis of Ivabradine and Its Related Compounds: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Ivabradine impurity 2*

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This technical guide provides a comprehensive overview of the spectroscopic analysis of Ivabradine, a heart rate-lowering medication, and its associated compounds. Understanding the spectroscopic properties of Ivabradine and its impurities is crucial for quality control, stability testing, and formulation development in the pharmaceutical industry. This document details various analytical techniques, presents quantitative data in a structured format, and outlines experimental protocols to aid researchers in their analytical endeavors.

## Spectroscopic Data of Ivabradine

Spectroscopic techniques are instrumental in elucidating the structure and purity of Ivabradine. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data for Ivabradine Hydrochloride

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
2.15	s	2H	-
2.66-2.70	d	2H	-
2.91	s	3H	-CH <sub>3</sub>
3.00-3.03	t	2H	-
3.12-3.14	t	2H	-
3.16-3.18	t	1H	-
3.23-3.29	t	1H	-
3.41-3.44	t	1H	-
3.56-3.60	t	1H	-
3.62-3.66	d	6H	-OCH <sub>3</sub>
3.68-3.75	m	3H	-
3.81-3.84	d	6H	-OCH <sub>3</sub>
3.86-3.90	q	2H	-
3.93-3.96	t	1H	-
6.64-6.80	q	4H	Aromatic protons

s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet Data sourced from reference[1]

**Table 2: Mass Spectrometry Data for Ivabradine and its Metabolite**

Compound	[M+H] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
Ivabradine	469.2	177.2, 262.2
N-desmethyliwabradine	455.2	177.1, 262.2

Data sourced from references[2][3][4]

**Table 3: FT-IR Spectroscopic Data for Ivabradine Hydrochloride**

Wavenumber (cm <sup>-1</sup> )	Assignment
3394.57	N-H Stretching
2943.86	C-H stretching
2918.78	Symmetric CH stretching
1648.79	C=O Stretching
1630.47	C=O stretching
1517.51	C=C stretching
1445.33	CH def
1246.56	O-CH <sub>3</sub> stretching
1209.49	O-CH <sub>3</sub>
1057.33	C-N stretching of tertiary aliphatic amine
1055.45	C-N Stretching

Data sourced from references[5][6]

**Table 4: UV-Vis Spectroscopic Data for Ivabradine Hydrochloride**

Solvent	$\lambda_{\text{max}}$ (nm)
0.1 N HCl	286
PBS pH 6.8	286
Water	286.4
Methanol	Not Specified
Acetonitrile	Not Specified

Data sourced from references[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Spectroscopic Data of Ivabradine Related Compounds

Forced degradation studies have identified several related compounds of Ivabradine. The mass spectrometric data for some of these degradation products are presented below.

### Table 5: Mass Spectrometry Data of Ivabradine Degradation Products

Degradation Product	[M+H] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)	Stress Condition
I-1 to I-5	Identified but specific m/z and fragmentation not detailed in a consolidated table.	-	Acid and base hydrolysis
H1	505.31	280	Acidic Hydrolysis
H2	523.26	280	Acidic Hydrolysis
H3	505.25	-	Acidic Hydrolysis
N1	487.29	280	Alkaline Hydrolysis
Ox1	294.1388	-	Oxidation
Ox4	293.20	-	Oxidation
Ox5	-	-	Oxidation
UV1	279.1725	-	Photolysis
UV2	-	-	Photolysis
UV3	-	-	Photolysis
UV4 (N-desmethylovabradine)	455.26	-	Photolysis

Data for I-1 to I-5 sourced from references[9][10][11]. Data for H, N, Ox, and UV series sourced from references[12][13][14]

## Experimental Protocols

Detailed methodologies are essential for reproducible spectroscopic analysis. The following sections provide outlines of the experimental protocols used for the analysis of Ivabradine and its related compounds.

## Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS/MS)

This method is crucial for the identification and characterization of degradation products.[\[9\]](#)[\[10\]](#)

- Chromatographic System:
  - Column: Phenomenex Luna C18 (250 × 4.6 mm, 5.0 μm)[\[6\]](#)[\[9\]](#) or Kromasil 100 C8 (4.6 mm × 250 mm, 5 μm).[\[12\]](#)[\[13\]](#)
  - Mobile Phase: Gradient elution with 10 mM ammonium formate (pH 3.0) and acetonitrile[\[6\]](#)[\[9\]](#) or isocratic elution with 20 mM ammonium acetate and acetonitrile (65:35, v/v).[\[12\]](#)[\[13\]](#)
  - Flow Rate: 0.7 ml/min[\[6\]](#)[\[9\]](#) or 1 ml/min.[\[12\]](#)[\[13\]](#)
  - Column Temperature: 30 °C[\[6\]](#)[\[9\]](#) or 25°C.[\[12\]](#)[\[13\]](#)
  - Detection Wavelength (PDA): 286 nm.[\[6\]](#)[\[9\]](#)
  - Injection Volume: 20 μl.[\[12\]](#)[\[13\]](#)
- Mass Spectrometer:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[\[12\]](#)[\[13\]](#)
  - Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).[\[12\]](#)
  - Scan Range: 220–1000 m/z.[\[12\]](#)[\[13\]](#)
  - Data Acquisition: Full scan and product ion scan modes.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used for the identification of functional groups.

- Instrument: Shimadzu FTIR spectrometer or equivalent.[\[5\]](#)
- Sample Preparation: The sample (Ivabradine HCl) is mixed with KBr (potassium bromide) in a 1:100 ratio and compressed into a pellet.

- Scanning Range: 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

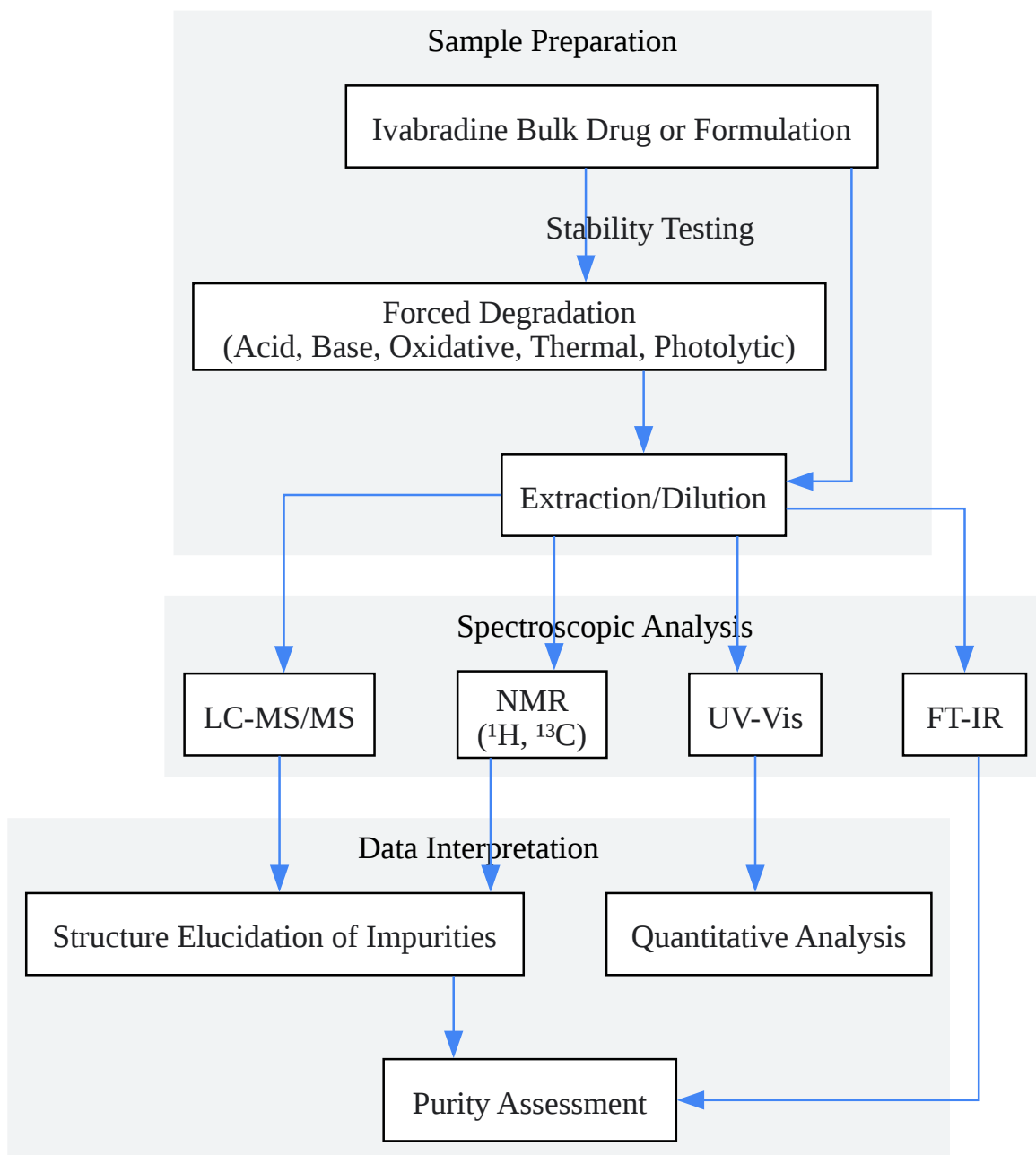
## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for the quantitative determination of Ivabradine.

- Instrument: Double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800).[6]
- Solvent: 0.1 N HCl, PBS pH 6.8, or water.[6][7]
- Procedure: A standard solution of Ivabradine HCl is prepared in the chosen solvent. The solution is then scanned over the range of 200-400 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).[6]
- Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the  $\lambda_{\text{max}}$ . The concentration of an unknown sample can then be determined from its absorbance using the calibration curve.

## Workflow and Process Diagrams

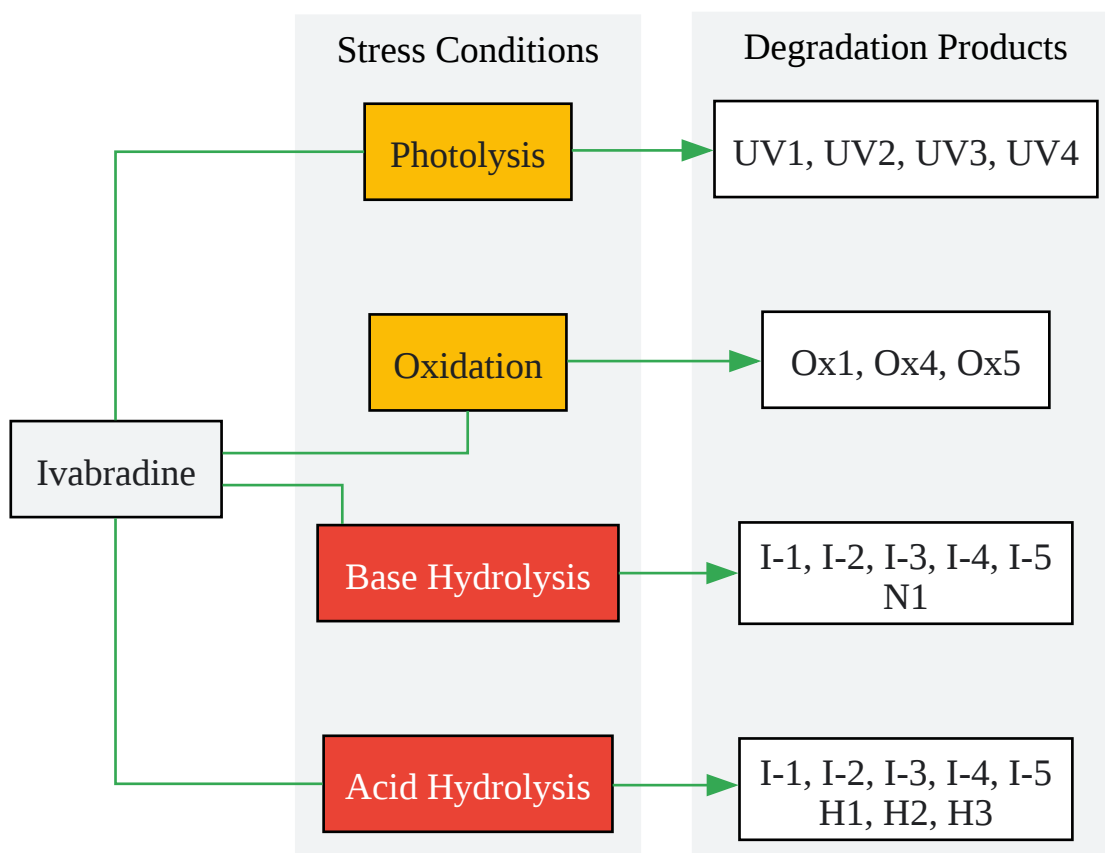
The following diagrams, generated using the DOT language, illustrate the typical workflows for the spectroscopic analysis of Ivabradine.



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Workflow for Spectroscopic Analysis of Ivabradine.





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Ivabradine Forced Degradation Pathways.

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